![molecular formula C12H18O4 B14438712 Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate CAS No. 76379-88-9](/img/structure/B14438712.png)
Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[4.5]decane ring system, which includes a 1,4-dioxane ring fused to a cyclohexane ring. The presence of an ethyl ester group and a methyl group further adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the 1,4-dioxaspiro[4.5]decane intermediate. This intermediate is then reacted with ethyl chloroformate and a base to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid
Uniqueness
Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate stands out due to its unique spirocyclic structure and the presence of both an ethyl ester and a methyl group.
Eigenschaften
CAS-Nummer |
76379-88-9 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-14-11(13)10-8-12(5-4-9(10)2)15-6-7-16-12/h3-8H2,1-2H3 |
InChI-Schlüssel |
FYTVZFWAOGROIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CCC2(C1)OCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


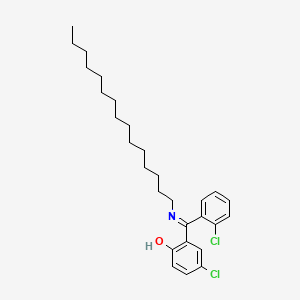
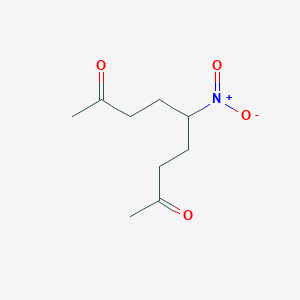
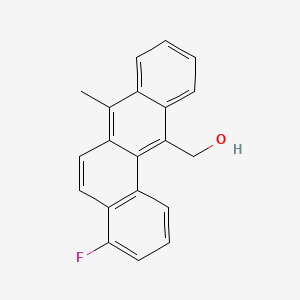

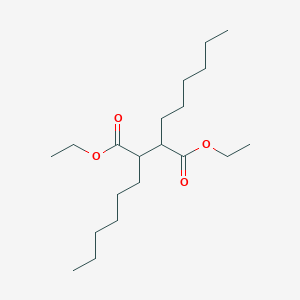
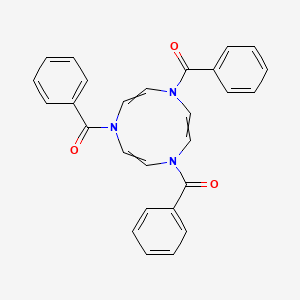
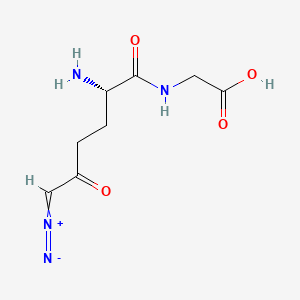
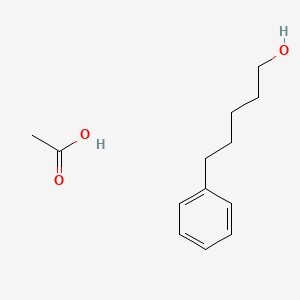
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
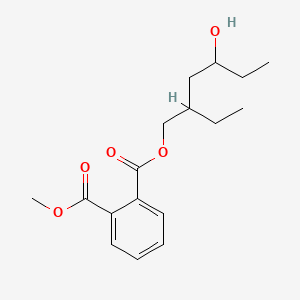

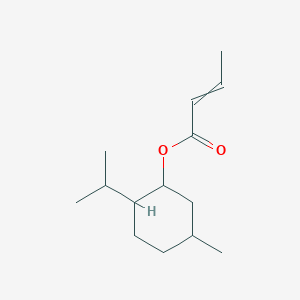
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
